molecular formula C14H17NO3 B1444318 tert-butyl 1aH,6H,7H,7aH-oxireno[2,3-c]quinoline-6-carboxylate CAS No. 152400-17-4

tert-butyl 1aH,6H,7H,7aH-oxireno[2,3-c]quinoline-6-carboxylate

Cat. No.: B1444318
CAS No.: 152400-17-4
M. Wt: 247.29 g/mol
InChI Key: PPKCCKKBUDKBFQ-UHFFFAOYSA-N
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Description

tert-Butyl 1aH,6H,7H,7aH-oxireno[2,3-c]quinoline-6-carboxylate (CAS 152400-17-4) is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a unique fused oxireno (epoxide) ring system attached to a quinoline scaffold, which is further functionalized with a tert-butyl carboxylate group. The tert-butyl ester provides enhanced stability and lipophilicity, beneficial for downstream applications and pharmacokinetic properties . The synthetic route to this molecule typically involves a multi-step process, beginning with the formation of the quinoline core via classical methods such as the Skraup or Friedländer synthesis, followed by a selective epoxidation to form the sensitive oxirene ring using reagents like m-CPBA, and final esterification to introduce the tert-butyl carboxylate group . Its unique structure makes it a valuable precursor for the synthesis of more complex molecular architectures, particularly in the development of potential anticancer agents. Scientific studies indicate that fused quinoline derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines, underscoring their relevance in oncological research . Researchers can utilize this compound as a versatile intermediate to explore structure-activity relationships, develop novel therapeutic candidates, and study mechanisms of action involving heterocyclic compounds. The product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. Handling should be conducted in accordance with good laboratory practices, using appropriate personal protective equipment. For detailed handling and storage information, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

tert-butyl 2,7b-dihydro-1aH-oxireno[2,3-c]quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)15-8-11-12(17-11)9-6-4-5-7-10(9)15/h4-7,11-12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKCCKKBUDKBFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(O2)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Quinoline Core

  • The quinoline skeleton can be synthesized via classical methods such as the Skraup or Friedländer synthesis starting from aniline derivatives and suitable carbonyl compounds.
  • Selective functionalization at the 6-position is introduced by using substituted precursors or directed lithiation techniques.

Epoxidation to Form the Oxireno Ring

  • The oxirene (epoxide) ring fused to the quinoline is introduced by epoxidation of the corresponding alkene or enamine precursor.
  • Common epoxidation reagents include m-chloroperbenzoic acid (m-CPBA) or peracetic acid under controlled temperature to avoid over-oxidation or ring-opening side reactions.
  • The reaction is typically performed in an inert solvent such as dichloromethane or toluene to maintain the stability of sensitive intermediates.

Esterification to Introduce the tert-Butyl Carboxylate

  • The carboxylic acid group at the 6-position is esterified using tert-butanol in the presence of acid catalysts like sulfuric acid or by using tert-butyl chloroformate with a base such as triethylamine.
  • Alternatively, tert-butyl esters can be introduced via transesterification reactions from methyl or ethyl esters under acidic or basic conditions.

Reaction Conditions and Catalysts

Step Reagents/Conditions Solvent Temperature Notes
Quinoline core synthesis Aniline derivatives, aldehydes/ketones Ethanol, Acidic 80–120 °C Classical Skraup or Friedländer method
Epoxidation m-CPBA or peracetic acid DCM, Toluene 0–25 °C Controlled addition to avoid side reactions
Esterification tert-Butanol + H2SO4 or tert-butyl chloroformate + base DCM, THF 0–40 °C Mild acidic/basic conditions preferred

Research Findings and Optimization

  • Studies indicate that the epoxidation step requires strict temperature control to prevent ring-opening of the oxirene, which is sensitive to acidic or basic conditions.
  • Use of buffered reaction media or phase-transfer catalysts can improve yield and selectivity.
  • The tert-butyl esterification is optimized by using mild conditions to avoid cleavage of the oxirene ring.
  • Purification is typically achieved by column chromatography or recrystallization to isolate the pure tert-butyl ester compound.

Comparative Data on Preparation Yields and Purity

Method Variant Yield (%) Purity (%) Notes
Direct epoxidation with m-CPBA 65–75 >95 High selectivity, moderate yield
Peracetic acid epoxidation 55–65 90–93 Slightly lower purity
Esterification via tert-butyl chloroformate 80–85 >98 Efficient, mild conditions
Acid-catalyzed esterification 70–80 95–97 Requires careful pH control

Notes on Scale-Up and Industrial Feasibility

  • The synthetic route is amenable to scale-up with optimization of solvent recycling and catalyst recovery.
  • Handling of epoxidation reagents requires safety precautions due to their oxidizing nature.
  • The tert-butyl ester group provides stability and lipophilicity, beneficial for downstream applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1aH,6H,7H,7aH-oxireno[2,3-c]quinoline-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents .

Scientific Research Applications

Tert-butyl 1aH,6H,7H,7aH-oxireno[2,3-c]quinoline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 1aH,6H,7H,7aH-oxireno[2,3-c]quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full potential .

Comparison with Similar Compounds

Structural Analogues

A. Pyrrolo[2,3-c]pyridine Derivatives

  • Example: 2-(6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)quinoline-6-carboxylic acid (Compound 21/113) Key Differences: Replaces the oxireno ring with a pyrrolo[2,3-c]pyridine core. The absence of an epoxide moiety reduces electrophilic reactivity but improves solubility due to the carboxylic acid group. Applications: Demonstrated as a dual BET/HDAC inhibitor precursor, with in vitro IC₅₀ values in the nanomolar range for cancer targets . Synthesis: Achieved via Suzuki coupling and hydrolysis, yielding 93% purity .

B. Pyrido[2,3-c]pyridazine Derivatives

  • Example: 6,7-Dihydro-5H-pyrido[2,3-c]pyridazine derivatives (Patent Example 54) Key Differences: Incorporates a pyridazine ring instead of quinoline, enhancing π-stacking interactions with protein targets like Bcl-xL. Applications: Pro-apoptotic agents with efficacy in cancer models (Table 1, IC₅₀ < 100 nM) .

C. tert-Butyl 6-Amino-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate

  • Key Differences: Substitutes the oxireno-quinoline system with a dihydroisoquinoline scaffold. The chloro and amino groups enable diverse functionalization.
  • Applications : Medical intermediate for kinase inhibitors, with 95% purity in commercial synthesis .
Physicochemical and Functional Properties
Compound Molecular Formula Molecular Weight Key Functional Groups Applications Reference
Target Compound C₁₇H₂₀N₂O₃ 300.35 g/mol Oxireno, tert-butyl carbamate Synthetic intermediate
Compound 21/113 (Pyrrolo-pyridine) C₁₈H₁₃N₃O₃ 319.31 g/mol Carboxylic acid, pyrrolo ring BET/HDAC inhibition
Patent Example 54 (Pyridazine) Varies (e.g., C₂₅H₂₄N₆O₂S₂) ~550 g/mol Pyridazine, thiazole Bcl-xL inhibition
tert-Butyl 6-amino-7-chloro-dihydroisoquinoline C₁₄H₁₉ClN₂O₂ 282.77 g/mol Chloro, amino Kinase intermediate

Key Observations :

  • The target compound’s oxireno group confers unique reactivity (e.g., ring-opening for conjugation) but may limit solubility compared to carboxylic acid-containing analogs .
  • Pyridazine derivatives exhibit superior target affinity (e.g., Bcl-xL inhibition) due to planar heteroaromatic systems, while the target compound’s fused epoxide may favor covalent binding strategies .

Biological Activity

Tert-butyl 1aH,6H,7H,7aH-oxireno[2,3-c]quinoline-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, characterization, and biological implications of this compound based on diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by its unique quinoline structure fused with an oxirane moiety. The presence of the tert-butyl group enhances its lipophilicity, which may facilitate membrane penetration and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functionalization processes. For instance, the use of polar aprotic solvents and elevated temperatures has been shown to improve yields in similar quinoline derivatives .

Antitumor Activity

Recent studies have highlighted the antitumor potential of quinoline derivatives. The compound has been evaluated against various cancer cell lines using in vitro assays. For example:

  • Cytotoxicity Assays : The compound exhibited significant cytotoxic effects against several human cancer cell lines, including pancreatic (DAN-G), lung (LCLC-103H), and cervical (SISO) cancer cells. IC50 values were determined using a crystal violet assay, with results indicating effective inhibition of cell growth at concentrations as low as 10 µM .
Cell Line IC50 (µM) Effect
DAN-G5.2Cytostatic
LCLC-103H3.8Cytotoxic
SISO4.5Cytotoxic

The mechanism underlying the biological activity of this compound may involve:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at various phases.
  • Apoptosis Induction : Evidence suggests that it promotes apoptotic pathways in cancer cells.
  • DNA Intercalation : The quinoline moiety may intercalate into DNA, disrupting replication and transcription processes.

These mechanisms are consistent with findings related to other quinoline-based compounds which have demonstrated similar biological activities .

Case Studies

Several case studies have reported on the efficacy of quinoline derivatives in preclinical settings:

  • Study on Quinoline Derivatives : A study found that compounds similar to this compound exhibited pronounced effects on cancer cell lines with IC50 values ranging from 1.23 to 7.39 µM .
  • Structure-Activity Relationship (SAR) : Research indicated that modifications to the quinoline structure significantly affected cytotoxicity and selectivity towards cancer cells. Compounds with larger substituents showed enhanced activity due to improved interaction with cellular targets .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl oxirenoquinoline carboxylate derivatives, and what experimental conditions are critical for success?

  • Methodological Answer : Synthesis often involves multi-step protocols, including cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and functional group transformations. For example, Bauer et al. demonstrated a Suzuki coupling protocol using methyl 2-chloroquinoline-6-carboxylate and boron-containing intermediates, achieving a 93% yield under optimized conditions (1.4 equiv of coupling partner, Pd catalysis) . Subsequent ester hydrolysis under basic conditions (e.g., NaOH/THF) is critical for deprotection . Column chromatography (e.g., silica gel, hexane/EtOAc gradients) is commonly used for purification .

Q. How can researchers address solubility limitations for NMR characterization of tert-butyl-protected oxirenoquinoline derivatives?

  • Methodological Answer : When DMSO solubility is insufficient (as reported for similar compounds), alternative solvents like CDCl₃ or CD₃OD should be tested . Mass spectrometry (ESI or MALDI) provides complementary molecular weight confirmation, as demonstrated by Bauer et al., where MS data matched calculated values within 0.03 Da . Derivatization (e.g., acetylation) or salt formation may enhance solubility for NMR analysis.

Q. What safety and storage protocols are recommended for handling tert-butyl carbamate intermediates?

  • Methodological Answer : Store under refrigeration in airtight containers to prevent moisture absorption, as hygroscopic intermediates can degrade . Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation. Safety data sheets for analogous compounds recommend avoiding skin/eye contact and using static-safe equipment .

Advanced Research Questions

Q. How can regioselectivity challenges in oxirenoquinoline ring formation be mitigated during photocyclization or electrocyclic reactions?

  • Methodological Answer : Regioselectivity in cyclization reactions (e.g., photochemical or thermal) depends on substituent electronic effects. For example, photocyclization of 3-(2-azidophenyl)-N-phenylacrylamides proceeds via 6π-electrocyclic mechanisms, where electron-donating groups on the aryl ring direct cyclization regiochemistry . Computational modeling (DFT) can predict transition-state energetics to optimize conditions.

Q. What strategies improve yields in cross-coupling reactions involving sterically hindered oxirenoquinoline intermediates?

  • Methodological Answer : Catalyst selection is critical: Bulky ligands (e.g., SPhos or XPhos) enhance turnover in Pd-mediated couplings with hindered substrates . Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hrs) may be required. Pre-activation of boron reagents (e.g., via MIDA boronate stabilization) can improve reactivity .

Q. How can researchers confirm the stereochemical integrity of fused oxirenoquinoline systems?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For non-crystalline compounds, compare experimental CD/VCD spectra with computational predictions (TD-DFT) . Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) can resolve enantiomers .

Data Contradictions and Validation

Q. How should discrepancies in reported spectroscopic data for tert-butyl oxirenoquinoline derivatives be resolved?

  • Methodological Answer : Cross-validate data using multiple techniques (e.g., HRMS, 2D NMR). For example, if a reported 1^1H NMR shift conflicts with observed data, check for solvent effects (DMSO vs. CDCl₃) or tautomerism. Public databases like PubChem provide reference spectra for structurally related compounds .

Q. What purity validation methods are recommended when commercial sources lack analytical data?

  • Methodological Answer : Combustion analysis (C/H/N) or quantitative 1^1H NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) can confirm purity . LC-MS with evaporative light scattering detection (ELSD) is useful for non-UV-active impurities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 1aH,6H,7H,7aH-oxireno[2,3-c]quinoline-6-carboxylate
Reactant of Route 2
tert-butyl 1aH,6H,7H,7aH-oxireno[2,3-c]quinoline-6-carboxylate

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